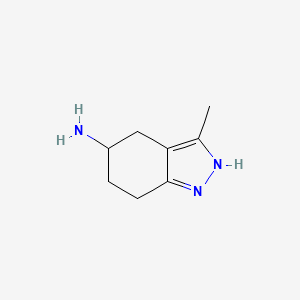
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is an intriguing compound featuring a fusion of triazole and pyrazolone structures, and notable for its multi-functional capabilities in various chemical and biological contexts. This compound is part of a broader class of heterocyclic compounds which are valued for their potential in creating complex molecular architectures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one typically involves a multi-step reaction. Starting with the formation of the pyrazolone core, the key intermediate is then functionalized by the introduction of a triazole moiety through an azide-alkyne cycloaddition. This reaction is facilitated under copper(I)-catalyzed conditions known as the "click" chemistry. Further bromination and methylation steps under controlled temperature and pH conditions yield the final compound.
Industrial Production Methods: Large-scale production often leverages automated synthesis platforms to ensure precision and scalability. Optimizing reaction conditions, such as solvent choice and temperature, is crucial to maximizing yield and purity.
化学反应分析
Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution.
Oxidation: Often utilizes strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Substitution: Halogen exchange reactions can introduce different functional groups, often facilitated by polar aprotic solvents like DMF.
Major Products: The nature of the substituents introduced or modified will significantly influence the resulting products
科学研究应用
Chemistry: In chemical research, this compound's versatility makes it a useful building block for the synthesis of more complex molecules. Its ability to undergo various types of chemical transformations makes it valuable in the synthesis of novel heterocyclic compounds.
Biology: It serves as a potent tool in biological studies, particularly in probing enzyme functions and as a potential ligand in bio-molecular interactions.
Medicine: Its structural components are being explored for potential therapeutic applications, such as antiviral and anti-inflammatory properties. Early-stage research investigates its role as a candidate for drug design due to its ability to interact with specific molecular targets.
Industry: It finds applications in the development of advanced materials, including polymers and specialty chemicals used in manufacturing processes.
作用机制
The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.
相似化合物的比较
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one stands out due to its unique structural fusion of triazole and pyrazolone, which is less common compared to other heterocycles like benzodiazepines or quinolines.
Similar Compounds:
4-Bromo-1-phenyl-3-methyl-5-pyrazolone
2-Methyl-3-(4-methyl-3-phenyl(1,2,4-triazolyloxy))-1-phenyl-3-pyrazolin-5-one
1-Phenyl-3-methyl-4-((4-methyl-1,2,3-triazolyl)methyl)-5-pyrazolone
Each of these compounds shares structural similarities but differs in their functional groups, leading to unique chemical and biological properties.
I trust this article satisfies your curiosity about this complex and fascinating compound.
属性
IUPAC Name |
4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJEYODFAMPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.4]heptane](/img/structure/B2476644.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)



![5-Chloro-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2476655.png)
![2-methoxy-5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2476656.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2476657.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2476658.png)
![7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2476663.png)
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2476665.png)
